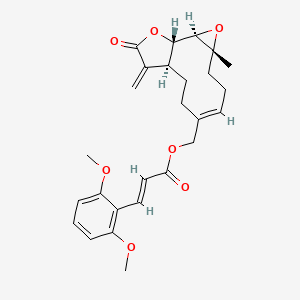
anti-TNBC agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-TNBC agent-1: is a highly effective compound specifically designed to target and combat triple-negative breast cancer (TNBC). This compound demonstrates remarkable potency against various breast cancer cell types, with IC50 values ranging from 0.20 μM to 0.27 μM . Its mechanism of action involves inducing apoptosis in SUM-159 cells through the mitochondria pathway and causing G1 phase arrest in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-1 involves multiple steps, starting from the parent compound parthenolide. The synthetic route includes modifications to enhance its potency and selectivity against TNBC cells. The key steps involve:
Oxidation: of parthenolide to introduce functional groups that increase its reactivity.
Substitution: reactions to replace specific hydrogen atoms with more reactive groups.
Cyclization: to form the final structure of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: of the parent compound parthenolide.
Sequential chemical reactions: under controlled conditions to ensure high yield and purity.
Purification: steps, including crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Anti-TNBC agent-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of specific hydrogen atoms with more reactive groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Cyclization conditions: Typically involve heating and the use of catalysts.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Anti-TNBC agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-cancer agents.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer.
Industry: Utilized in the development of new anti-cancer drugs and formulations
Mechanism of Action
The mechanism of action of anti-TNBC agent-1 involves:
Inducing apoptosis: The compound triggers programmed cell death in TNBC cells through the mitochondria pathway.
G1 phase arrest: It causes a halt in the cell cycle at the G1 phase, preventing cell proliferation.
Molecular targets: The primary targets include proteins involved in the mitochondrial pathway and cell cycle regulation
Comparison with Similar Compounds
Parthenolide: The parent compound of anti-TNBC agent-1, with lower potency.
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity.
Oridonin hybrids: Compounds with potent anti-TNBC effects, inducing cell cycle arrest and apoptosis
Uniqueness: this compound stands out due to its higher potency and selectivity against TNBC cells compared to its parent compound parthenolide and other similar compounds. Its ability to induce apoptosis and cause G1 phase arrest makes it a promising candidate for targeted therapy against TNBC .
Properties
Molecular Formula |
C26H30O7 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methyl (E)-3-(2,6-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H30O7/c1-16-18-11-10-17(7-6-14-26(2)24(33-26)23(18)32-25(16)28)15-31-22(27)13-12-19-20(29-3)8-5-9-21(19)30-4/h5,7-9,12-13,18,23-24H,1,6,10-11,14-15H2,2-4H3/b13-12+,17-7+/t18-,23-,24+,26+/m0/s1 |
InChI Key |
YVBBTBMJVZGTJA-PRIVVCGTSA-N |
Isomeric SMILES |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@H]1O2)OC(=O)C3=C)/COC(=O)/C=C/C4=C(C=CC=C4OC)OC |
Canonical SMILES |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC(=O)C=CC4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















